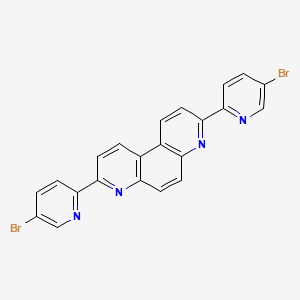

3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline

CAS No.: 915283-61-3

Cat. No.: VC16910935

Molecular Formula: C22H12Br2N4

Molecular Weight: 492.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915283-61-3 |

|---|---|

| Molecular Formula | C22H12Br2N4 |

| Molecular Weight | 492.2 g/mol |

| IUPAC Name | 3,8-bis(5-bromopyridin-2-yl)-4,7-phenanthroline |

| Standard InChI | InChI=1S/C22H12Br2N4/c23-13-1-5-19(25-11-13)21-7-3-15-16-4-8-22(20-6-2-14(24)12-26-20)28-18(16)10-9-17(15)27-21/h1-12H |

| Standard InChI Key | MWVKBKCRGRLZCY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1Br)C2=NC3=C(C=C2)C4=C(C=C3)N=C(C=C4)C5=NC=C(C=C5)Br |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 3,8-bis(5-bromopyridin-2-yl)-4,7-phenanthroline typically involves multi-step reactions starting from precursor phenanthroline derivatives. A notable method reported by Baxter et al. (2000) involves bromination of 4,7-phenanthroline using bromine sources under controlled conditions . Subsequent Suzuki-Miyaura cross-coupling reactions introduce the 5-bromo-2-pyridinyl groups, yielding the final product . Alternative approaches include oxidative coupling of halogenated pyridine derivatives with phenanthroline cores, as outlined in recent patents .

Table 1: Key Synthetic Methods for 3,8-Bis(5-bromopyridin-2-yl)-4,7-phenanthroline

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Direct Bromination | Br₂, FeCl₃ catalyst | 65–70 | Baxter et al. |

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃ | 55–60 | Patent |

Structural Analysis

Single-crystal X-ray diffraction studies of related bromophenanthroline derivatives reveal planar geometries with intramolecular π-π stacking interactions . The bromine atoms adopt positions perpendicular to the phenanthroline plane, minimizing steric hindrance. Spectroscopic characterization via ¹H NMR and FT-IR confirms the presence of aromatic C–H stretches (3050–3100 cm⁻¹) and C–Br vibrations (550–600 cm⁻¹) .

Physicochemical Properties

Molecular and Electronic Properties

The compound has a molecular formula of C₂₂H₁₂Br₂N₄ and a molecular weight of 492.165 g/mol . Its high LogP value (6.432) indicates significant lipophilicity, which influences solubility in organic solvents like dichloromethane and dimethyl sulfoxide . The polar surface area (51.56 Ų) suggests moderate hydrogen-bonding capacity, relevant to its interactions in biological systems .

Table 2: Physicochemical Data for 3,8-Bis(5-bromopyridin-2-yl)-4,7-phenanthroline

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₂Br₂N₄ |

| Molecular Weight | 492.165 g/mol |

| LogP | 6.432 |

| Polar Surface Area | 51.56 Ų |

| Exact Mass | 489.943 Da |

Thermal Stability

Thermogravimetric analysis (TGA) of analogous bromophenanthrolines shows decomposition temperatures above 300°C, indicative of robust thermal stability . This property is advantageous for high-temperature applications, such as catalysis or optoelectronic device fabrication.

Applications in Coordination Chemistry and Catalysis

Metal Complex Formation

The compound serves as a tetradentate ligand, coordinating transition metals like palladium, iron, and manganese through its nitrogen atoms . For example, palladium(II) complexes incorporating this ligand exhibit catalytic activity in C–C bond-forming reactions, as demonstrated in studies by Catellani and Chiusoli (1988) . These complexes stabilize high oxidation states, enabling efficient catalytic cycles in cross-coupling reactions.

Photochemical Applications

Manganese(I) tricarbonyl complexes with bromophenanthroline ligands have been explored for their photochemical properties. Upon UV irradiation (365 nm), these complexes release carbon monoxide and dissociate into free ligands, a mechanism leveraged in photoactivated antibacterial agents . Pre-irradiated solutions of such complexes inhibit Escherichia coli growth, highlighting their potential in antimicrobial therapies .

Molecular Modeling and Theoretical Insights

Density functional theory (DFT) calculations at the B3LYP/6–31G(d,p) level provide insights into the electronic structure of bromophenanthroline derivatives . Frontier molecular orbital (FMO) analysis reveals a HOMO-LUMO gap of 3.2 eV, correlating with experimental UV-vis absorption spectra . Natural bond orbital (NBO) analysis further elucidates intramolecular charge transfer interactions, which stabilize the ligand-metal bonds in coordination complexes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume